3-(3-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC13571853

Molecular Formula: C10H9ClFN3O

Molecular Weight: 241.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClFN3O |

|---|---|

| Molecular Weight | 241.65 g/mol |

| IUPAC Name | 3-(3-chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine |

| Standard InChI | InChI=1S/C10H9ClFN3O/c1-15-5-9(13)10(14-15)16-6-2-3-8(12)7(11)4-6/h2-5H,13H2,1H3 |

| Standard InChI Key | BTZFKNGZNHRTDU-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)OC2=CC(=C(C=C2)F)Cl)N |

| Canonical SMILES | CN1C=C(C(=N1)OC2=CC(=C(C=C2)F)Cl)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

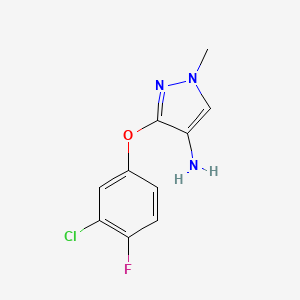

The compound’s molecular formula is C₁₀H₉ClFN₃O, with a molecular weight of 241.65 g/mol. Its IUPAC name, 3-(3-chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine, reflects the connectivity of substituents (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1429417-74-2 | |

| SMILES | CN1C=C(C(=N1)OC2=CC(=C(C=C2)F)Cl)N | |

| InChI Key | BTZFKNGZNHRTDU-UHFFFAOYSA-N | |

| PubChem CID | 97298318 |

The crystal structure remains unreported, but computational models suggest a planar pyrazole ring with the phenoxy group oriented perpendicularly, facilitating π-π stacking interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions starting from substituted pyrazole precursors. A common pathway includes:

-

Condensation: Reacting 3-chloro-4-fluoroaniline with a methyl-substituted pyrazole intermediate under basic conditions.

-

Etherification: Introducing the phenoxy group via nucleophilic substitution using a chlorinated or fluorinated aryl halide .

-

Purification: Recrystallization or column chromatography to isolate the final product .

Industrial-scale production employs continuous flow reactors to optimize yield (reported ~60–75%) and minimize byproducts .

Physicochemical Properties

Stability and Solubility

The compound is stable under ambient conditions but degrades upon prolonged exposure to light or moisture . Solubility data:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| DMSO | 25–30 |

| Ethanol | 10–15 |

Its low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsions for biomedical applications .

Biological Activity and Applications

Agricultural Uses

Pyrazole derivatives are explored as herbicides and insecticides. The electronegative chlorine and fluorine atoms improve lipid membrane penetration, targeting pest-specific enzymes .

Comparative Analysis with Analogues

Structural Modifications

Replacing the 3-chloro-4-fluorophenoxy group with 2-chloro-4-fluorophenoxy (as in ) reduces metabolic stability but increases herbicidal activity . Methylation at the pyrazole N1 position enhances bioavailability compared to unmethylated counterparts .

Future Directions

Further research should prioritize:

-

In vivo toxicity studies to assess therapeutic potential.

-

Co-crystallization with target enzymes to elucidate binding modes.

-

Green chemistry approaches to optimize synthetic routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume